molecular formula C12H9F3N2O2 B11792804 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B11792804
M. Wt: 270.21 g/mol
InChI Key: STXTWXWQOLFGDY-UHFFFAOYSA-N
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Description

3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group, a trifluoromethyl-substituted phenyl ring, and an aldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1H-pyrazole-4-carbaldehyde with 4-(trifluoromethyl)phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the desired pyrazole derivative.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(trifluoromethyl)phenyl is coupled with 3-methoxy-1H-pyrazole-4-boronic acid under palladium-catalyzed conditions. This method offers high yields and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated processes ensures high efficiency and reproducibility. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-Methoxy-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-Methoxy-1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

Compared to similar compounds, 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and potential biological activities. The trifluoromethyl group also increases the compound’s lipophilicity, which can influence its pharmacokinetic properties and bioavailability .

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H9F3N2O2/c1-19-11-8(7-18)6-17(16-11)10-4-2-9(3-5-10)12(13,14)15/h2-7H,1H3

InChI Key

STXTWXWQOLFGDY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1C=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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